molecular formula C13H18N2O4 B1467631 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1135125-14-2

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1467631
CAS No.: 1135125-14-2
M. Wt: 266.29 g/mol
InChI Key: XLSHSCVDYZJSBV-UHFFFAOYSA-N
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Description

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Biological Activity

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 1135123-91-9

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may function as an antagonist to retinol-binding protein 4 (RBP4), which plays a critical role in the transport of retinol (vitamin A) in the bloodstream. By inhibiting RBP4, the compound could potentially modulate retinol delivery to target tissues, impacting processes such as vision and metabolic regulation .

Antagonistic Effects on RBP4

Research indicates that compounds similar to this compound can significantly reduce plasma levels of RBP4. For instance, a study demonstrated that certain analogs led to over 90% reduction in circulating RBP4 levels in vivo, thereby influencing retinol metabolism and potentially mitigating conditions like age-related macular degeneration (AMD) .

In Vitro Studies

In vitro assays have shown that the compound exhibits favorable binding affinity towards RBP4. The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure can enhance or diminish this binding capacity. For example, the introduction of specific functional groups has been associated with increased potency against RBP4 .

Case Studies

  • Retinol Metabolism Modulation
    • A study involving rodent models indicated that administration of the compound resulted in decreased retinal bisretinoid formation due to lower retinol availability. This suggests a protective effect against retinal degeneration associated with AMD .
  • Pharmacokinetic Properties
    • Pharmacokinetic analyses revealed that the compound possesses good oral bioavailability and stability in biological systems. This is crucial for its potential therapeutic applications as it ensures sustained action within the body .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
RBP4 Antagonism>90% reduction in plasma RBP4 levels
Inhibition of Retinal Bisretinoid FormationProtective against AMD
Binding AffinityHigh affinity for RBP4
Oral BioavailabilityGood pharmacokinetic profile

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-9-8(7-15)6-10(14-9)11(16)17/h6,14H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSHSCVDYZJSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-tert-butyl 2-ethyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate (1 eq.) obtained in step I of example 212 in ethanol was added NaOH (2.00 eq.) and refluxed for 6 hrs. Reaction mixture was concentrated under reduced pressure and neutralized to get desired compound 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 3
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 4
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.